molecular formula C17H14Cl2FN3O3 B273727 2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide

Katalognummer B273727
Molekulargewicht: 398.2 g/mol
InChI-Schlüssel: BFZWCLFFHAQGTB-UYOCIXKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide, also known as DFP-10825, is a novel small molecule that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the fields of medicine and biology due to its unique chemical properties and mechanism of action.

Wirkmechanismus

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide works by inhibiting the activity of a specific enzyme known as fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a group of signaling molecules called endocannabinoids, which play a crucial role in regulating various physiological processes such as pain, inflammation, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have potential applications in the treatment of various disorders such as chronic pain, anxiety, and depression.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide has several advantages for use in lab experiments, including its high potency and selectivity for FAAH inhibition. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide, including the development of new analogs with improved pharmacokinetic properties and the investigation of its potential applications in the treatment of various disorders. Additionally, further studies are needed to better understand the long-term effects and potential toxicity of this compound.

Synthesemethoden

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This compound is then reacted with 2-hydrazinyl-N-(4-fluorobenzylidene)acetamide to produce this compound.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs and therapies.

Eigenschaften

Molekularformel

C17H14Cl2FN3O3

Molekulargewicht

398.2 g/mol

IUPAC-Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14Cl2FN3O3/c18-12-3-6-15(14(19)7-12)26-10-17(25)21-9-16(24)23-22-8-11-1-4-13(20)5-2-11/h1-8H,9-10H2,(H,21,25)(H,23,24)/b22-8-

InChI-Schlüssel

BFZWCLFFHAQGTB-UYOCIXKTSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N\NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.